

An In-depth Technical Guide to Triethyl 1,1,2-Ethanetricarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethyl ethane-1,1,2-tricarboxylate*

Cat. No.: B125765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 1,1,2-ethanetricarboxylate is a versatile triester that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring multiple reactive sites, makes it a key building block for the synthesis of a variety of more complex molecules.^{[1][2]} This guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a discussion of its applications, particularly in the realm of medicinal chemistry.

Discovery and Historical Context

While a singular discovery of Triethyl 1,1,2-ethanetricarboxylate is not prominently documented, its synthesis is deeply rooted in the foundational principles of 19th-century organic chemistry. The primary methods for its preparation are variations of well-established reactions involving malonic esters. The reactivity of the active methylene group in diethyl malonate, a cornerstone of its synthetic utility, was extensively explored by chemists of that era.

The synthesis of Triethyl 1,1,2-ethanetricarboxylate is a direct application of the alkylation of malonic esters, a reaction class developed through the work of numerous pioneering chemists. The nucleophilic addition of enolates to α,β -unsaturated carbonyl compounds, known as the Michael reaction, established by Arthur Michael in 1887, represents another key synthetic route.^{[3][4]} Earlier work by figures like Conrad and Bischoff on the reactions of sodiomalonic

esters also laid the groundwork for the synthesis of such polycarboxylic esters.[\[5\]](#) Therefore, the existence and synthesis of Triethyl 1,1,2-ethanetricarboxylate can be seen as a logical extension of these seminal discoveries in carbanion chemistry.

Physicochemical Properties

Triethyl 1,1,2-ethanetricarboxylate is a clear, colorless liquid with a purity typically exceeding 98%.[\[1\]](#)[\[2\]](#) A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈ O ₆	[6]
Molecular Weight	246.26 g/mol	[1]
Boiling Point	99 °C at 0.5 mmHg	[7]
Density	1.074 g/mL at 25 °C	[7]
Refractive Index (n _{20/D})	1.429	[7]
CAS Number	7459-46-3	[6]
¹³ C NMR Spectroscopy	Spectral data available	[8]
FTIR Spectroscopy	Spectral data available	[1]
Mass Spectrometry	Spectral data available	[1] [6]

Experimental Protocols

The synthesis of Triethyl 1,1,2-ethanetricarboxylate can be achieved through several reliable methods. The two most common approaches are the alkylation of diethyl malonate with an α -haloacetate and the Michael addition of diethyl malonate to an acrylate.

Synthesis via Alkylation of Diethyl Malonate

This method involves the nucleophilic substitution of a halide from an ethyl haloacetate by the enolate of diethyl malonate.

Reaction:

Detailed Protocol:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
- Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
- Alkylation: Add ethyl chloroacetate (1 equivalent) dropwise to the solution of the malonate enolate.
- Reaction Completion: Heat the reaction mixture to reflux for several hours to ensure complete reaction.
- Workup: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield Triethyl 1,1,2-ethanetricarboxylate.

Synthesis via Michael Addition

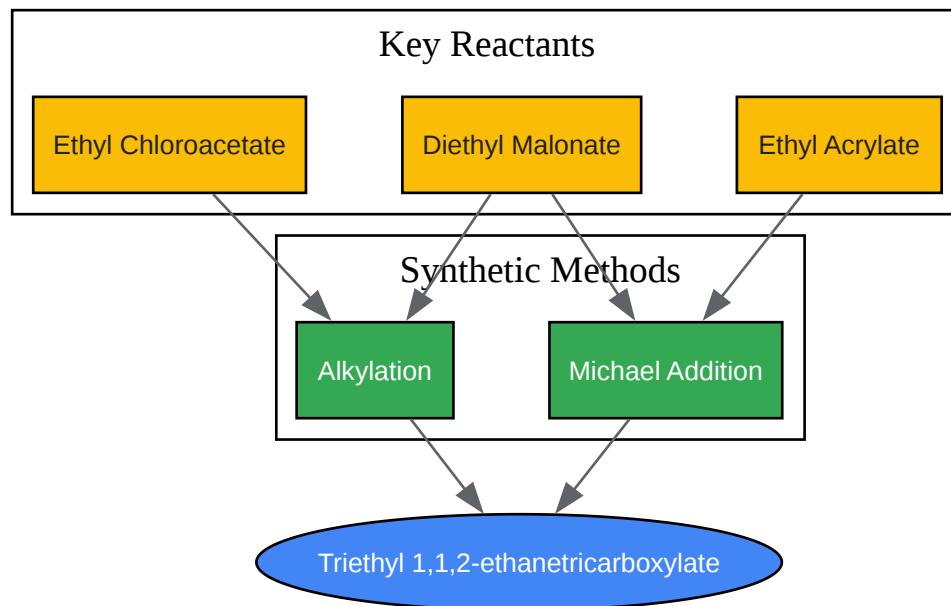
This method involves the conjugate addition of the diethyl malonate enolate to ethyl acrylate.

Reaction:**Detailed Protocol:**

- Enolate Formation: Prepare the sodium salt of diethyl malonate by reacting diethyl malonate with a catalytic amount of sodium ethoxide in an aprotic solvent.
- Michael Addition: Add ethyl acrylate to the solution of the diethyl malonate enolate. The reaction is typically exothermic and may require cooling to maintain control.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid.
- Purification: The product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by vacuum distillation.

Mandatory Visualizations


Experimental Workflow for Alkylation Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Triethyl 1,1,2-ethanetricarboxylate via alkylation.

Logical Relationship of Synthesis Methods

[Click to download full resolution via product page](#)

Caption: Relationship between reactants and synthetic methods for Triethyl 1,1,2-ethanetricarboxylate.

Applications in Research and Drug Development

The primary utility of Triethyl 1,1,2-ethanetricarboxylate lies in its role as a versatile synthetic intermediate.^{[1][2]} Its three ester functionalities can be selectively hydrolyzed or otherwise modified, providing a scaffold for the construction of a wide range of organic molecules.

A notable application is in the preparation of substituted succinic acids and their derivatives. For instance, it can be used to synthesize isobutylsuccinic acid, a precursor to succinimide derivatives that have been investigated as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. These enzymes are implicated in a variety of inflammatory diseases, highlighting the potential of compounds derived from Triethyl 1,1,2-ethanetricarboxylate in drug discovery programs.

Furthermore, its use as a plasticizer has been explored, demonstrating its utility beyond the pharmaceutical and fine chemical industries.

Conclusion

Triethyl 1,1,2-ethanetricarboxylate, a product of classic organic reactions, continues to be a relevant and valuable tool for synthetic chemists. Its straightforward synthesis and versatile reactivity make it an important starting material for the creation of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis and properties to aid researchers and professionals in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 7. Triethyl 1,1,2-Ethanetricarboxylate 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triethyl 1,1,2-Ethanetricarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125765#discovery-and-history-of-triethyl-1,1,2-ethanetricarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com